Methyl 3-((4-nitrophenyl)amino)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-((4-nitrophenyl)amino)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-((4-nitrophenyl)amino)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the condensation of 4-nitroaniline with a suitable keto-thioamide derivative, followed by cyclization and esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques to ensure high yield and purity. The process may also incorporate green chemistry principles to minimize environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Production of amino derivatives or alcohols.
Substitution: Generation of various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules
Biology: The biological activities of quinazoline derivatives make this compound a candidate for drug development. It has shown potential in various biological assays, including antimicrobial, antiviral, and anticancer activities.
Medicine: Methyl 3-((4-nitrophenyl)amino)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has been studied for its therapeutic potential. It may be used in the development of new drugs targeting specific diseases, such as cancer and infectious diseases.
Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications in material science and manufacturing.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Quinazoline derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Nitrophenyl derivatives: Compounds containing the nitrophenyl group are structurally related and may have similar reactivity and applications.
Uniqueness: Methyl 3-((4-nitrophenyl)amino)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate stands out due to its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for targeted interactions with biological systems, making it a valuable compound in scientific research and industry.
Properties
CAS No. |
422275-30-7 |
---|---|
Molecular Formula |
C16H12N4O5S |
Molecular Weight |
372.36 |
IUPAC Name |
methyl 3-(4-nitroanilino)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C16H12N4O5S/c1-25-15(22)9-2-7-12-13(8-9)17-16(26)19(14(12)21)18-10-3-5-11(6-4-10)20(23)24/h2-8,18H,1H3,(H,17,26) |
InChI Key |
XWWMSFVNLQJSNS-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)NC3=CC=C(C=C3)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.